8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a purine dione structure, which is a type of nitrogen-containing heterocycle. The presence of a fluorophenyl group indicates that the compound has a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and purine rings would contribute to the rigidity of the molecule, while the fluorophenyl group could influence its electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the imidazole ring could make it soluble in polar solvents . The fluorophenyl group could influence its reactivity and electronic properties .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2016) described the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, highlighting their potential as antidepressant agents. These compounds demonstrated significant affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A), with preliminary in vivo studies indicating potential antidepressant and anxiolytic effects. The study also noted the importance of the fluorinated arylpiperazinylalkyl derivatives for the provision of lead compounds for therapeutic applications (Zagórska et al., 2016).
Antiviral and Antihypertensive Activity
Research on 7,8-polymethylenepurine derivatives, which are structurally related to the compound , has demonstrated their potential in antiviral and antihypertensive applications. Nilov et al. (1995) explored the synthesis and biological activity of these derivatives, indicating their role as precursors for further pharmacological studies (Nilov et al., 1995).
Anticancer Activity
Structure-activity relationship studies have also been conducted on imidazoacridinones, a related class of compounds, revealing their antileukemic activity in vivo. This research, presented by Cholody et al. (1996), highlights the importance of specific substitutions on the imidazo[4,5,1-de]-acridin-6-one structure for enhancing antileukemic potency (Cholody et al., 1996).
Mechanism of Action
Properties
IUPAC Name |
6-[2-(4-fluoroanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-10-11(2)25-14-15(23(3)18(27)22-16(14)26)21-17(25)24(10)9-8-20-13-6-4-12(19)5-7-13/h4-7,20H,8-9H2,1-3H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXHLQFWVQBAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)F)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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